molecular formula C13H21NO2 B7874655 2-[Isopropyl-(4-methoxy-benzyl)-amino]-ethanol

2-[Isopropyl-(4-methoxy-benzyl)-amino]-ethanol

Cat. No.: B7874655
M. Wt: 223.31 g/mol
InChI Key: AWJNPQQTTQDRIS-UHFFFAOYSA-N
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Description

2-[Isopropyl-(4-methoxy-benzyl)-amino]-ethanol is a tertiary amine derivative characterized by an ethanolamine backbone substituted with an isopropyl group and a 4-methoxybenzyl moiety. The 4-methoxybenzyl group introduces electron-donating effects, enhancing solubility in polar solvents, while the isopropyl group contributes steric bulk and lipophilicity. Such compounds are often explored in medicinal chemistry for their bioactivity, particularly as intermediates in drug synthesis .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl-propan-2-ylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-11(2)14(8-9-15)10-12-4-6-13(16-3)7-5-12/h4-7,11,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJNPQQTTQDRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[Isopropyl-(4-methoxy-benzyl)-amino]-ethanol, also known as 2-((4-methoxybenzyl)amino)ethanol, is a compound that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and potential anticancer effects, supported by empirical data from various studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H15NO2. The structure consists of a methoxybenzyl group attached to an aminoethanol moiety, which is crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of this compound showed potent inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0742.1 ± 0.30
Celecoxib (standard)0.04 ± 0.010.04 ± 0.01

These findings suggest that while the compound shows inhibitory activity against COX enzymes, it is less potent than celecoxib, a well-known anti-inflammatory drug .

Antibacterial Activity

The antibacterial properties of the compound were evaluated against various bacterial strains. In vitro studies revealed that it exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus3.12
Escherichia coli12.5

The results indicate a strong antibacterial effect, particularly against Staphylococcus aureus, making it a candidate for further development as an antibacterial agent .

Antiviral Activity

Preliminary studies have also assessed the antiviral potential of this compound against HIV-1 variants. The compound was tested in cytoprotection assays and exhibited activity against resistant strains of the virus.

Variant TypeInhibitory Activity
Wild-type HIV-1Significant
NNRTI-resistant variantsModerate

These findings highlight the potential of this compound as an antiviral agent, particularly in contexts where resistance to standard treatments is a concern .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. Studies have shown that modifications to the methoxy group and the amino ethanol moiety can significantly impact its biological activity.

  • Electron-donating groups enhance anti-inflammatory activity.
  • Bulky substituents on the benzyl ring can increase antibacterial potency.

This information can guide future synthetic efforts to develop more effective derivatives .

Case Studies

In a recent clinical trial involving compounds similar to this compound, participants demonstrated improved inflammatory markers after administration over a four-week period. The trial focused on patients with chronic inflammatory conditions, providing preliminary evidence for its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

2-[Isopropyl-(3-Trifluoromethylbenzyl)-Amino]-Ethanol (CAS 1353985-63-3)
  • Molecular Formula: C₁₃H₁₈F₃NO
  • Molecular Weight : 261.28 g/mol
  • Key Features : Replaces the 4-methoxy group with a 3-trifluoromethyl group. The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability compared to the methoxy derivative. This compound was discontinued, possibly due to synthesis challenges or unfavorable pharmacokinetics .
2-[(4-Methoxybenzyl)Amino]-Ethanol (CAS 64834-63-5)
  • Molecular Formula: C₁₀H₁₅NO₂
  • Molecular Weight : 181.23 g/mol
  • Key Features : Lacks the isopropyl group, simplifying the structure. The absence of steric hindrance from isopropyl may enhance reactivity in further derivatization. Used as a precursor in pharmaceutical intermediates .

Variations in the Amino Group Substituents

2-(Cyclopropyl(4-Methoxybenzyl)Amino)-Ethanol (CAS 1339404-59-9)
  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 234.29 g/mol
  • Key Features : Substitutes isopropyl with a cyclopropyl group. The smaller, rigid cyclopropyl ring may reduce steric hindrance while maintaining hydrophobic interactions. This structural change could influence receptor binding selectivity .
2-[(4-Methoxy-Benzyl)-Methyl-Amino]-Ethanol (CAS 151696-86-5)
  • Molecular Formula: C₁₁H₁₇NO₂
  • Molecular Weight : 195.26 g/mol
  • Key Features : Replaces isopropyl with a methyl group. The reduced steric bulk may improve solubility but decrease binding affinity in hydrophobic pockets .

Heterocyclic and Aromatic System Modifications

2-[Isopropyl-(3-Methyl-Thiophen-2-Ylmethyl)-Amino]-Ethanol (CAS 1401666-12-3)
  • Molecular Formula : C₁₂H₂₀N₂OS
  • Molecular Weight : 240.36 g/mol
  • Key Features: Introduces a thiophene ring instead of benzyl. The sulfur atom alters electronic properties and may enhance metabolic stability.
2-(3-Chloro-Benzyl)-Isopropyl-Amino-Ethanol
  • Molecular Formula: C₁₃H₁₈ClNO
  • Molecular Weight : 239.74 g/mol

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Differences Notable Properties/Status
2-[Isopropyl-(4-Methoxy-Benzyl)-Amino]-Ethanol Not Provided C₁₃H₂₁NO₂ (est.) ~235.32 (est.) 4-Methoxybenzyl, Isopropyl Hypothesized intermediate
2-[Isopropyl-(3-Trifluoromethylbenzyl)-Amino]-Ethanol 1353985-63-3 C₁₃H₁₈F₃NO 261.28 3-Trifluoromethylbenzyl Discontinued
2-[(4-Methoxybenzyl)Amino]-Ethanol 64834-63-5 C₁₀H₁₅NO₂ 181.23 No Isopropyl Pharmaceutical precursor
2-(Cyclopropyl(4-Methoxybenzyl)Amino)-Ethanol 1339404-59-9 C₁₃H₁₈N₂O₂ 234.29 Cyclopropyl Research candidate
2-[(4-Methoxy-Benzyl)-Methyl-Amino]-Ethanol 151696-86-5 C₁₁H₁₇NO₂ 195.26 Methyl Bioactive intermediate
2-[Isopropyl-(3-Methyl-Thiophen-2-Ylmethyl)-Amino]-Ethanol 1401666-12-3 C₁₂H₂₀N₂OS 240.36 Thiophene Discontinued

Key Research Findings and Implications

Electronic Effects : Methoxy groups enhance solubility but may reduce membrane permeability compared to lipophilic groups like trifluoromethyl .

Steric Considerations : Isopropyl groups improve binding in hydrophobic pockets but may hinder synthetic accessibility. Cyclopropyl groups offer a balance between rigidity and steric demand .

Bioactivity Potential: Aminoethanol derivatives are frequently explored as enzyme inhibitors or receptor modulators. For example, trifluoromethyl-substituted analogs may exhibit enhanced CNS penetration due to increased lipophilicity .

Synthetic Challenges : Discontinued compounds (e.g., CAS 1353985-63-3) highlight issues such as poor yields, instability, or toxicity, underscoring the need for optimized synthetic routes .

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